Fenirofibrate - 54419-31-7

Fenirofibrate

Catalog Number: EVT-268403
CAS Number: 54419-31-7
Molecular Formula: C17H17ClO4
Molecular Weight: 320.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fenirofibrate is a diarylmethane.
Source and Classification

Fenofibrate is derived from fenofibric acid, which is the active metabolite responsible for its therapeutic effects. It is classified as a peroxisome proliferator-activated receptor alpha agonist, which plays a critical role in lipid metabolism. The compound is available in various pharmaceutical formulations, including tablets and capsules, and is marketed under several brand names.

Synthesis Analysis

Methods and Technical Details

The synthesis of fenofibrate can be achieved through several methods, one of which involves the esterification of fenofibric acid with an isopropyl halide. A notable method includes:

  1. Preparation of Fenofibric Acid Salt: Fenofibric acid is reacted with an inorganic base, such as potassium carbonate, to form its potassium salt.
  2. Esterification Reaction: The potassium salt is then treated with an isopropyl halide (preferably 2-bromopropane) in a solvent system composed of dimethyl sulfoxide and a C2-C4 alkyl acetate. The reaction mixture is heated to gentle reflux for 2 to 8 hours.
  3. Isolation: After the reaction, insoluble salts are filtered out, and the solvent is replaced with a crystallization solvent to isolate fenofibrate through cooling and filtration .

This synthesis process can be adapted for industrial production, allowing for large-scale manufacturing.

Molecular Structure Analysis

Structure and Data

Fenofibrate has the following chemical structure:

  • Chemical Formula: C20H21ClO4
  • Molecular Weight: 360.84 g/mol

The structure features a phenoxy group linked to a propanoic acid derivative, which contributes to its pharmacological activity. The presence of a chlorine atom enhances its lipophilicity, aiding in absorption and distribution within the body.

Chemical Reactions Analysis

Reactions and Technical Details

Fenofibrate undergoes various chemical reactions during its synthesis and metabolism:

  1. Esterification Reaction: The primary reaction involves the formation of an ester bond between fenofibric acid and isopropyl alcohol.
  2. Hydrolysis: In biological systems, fenofibrate can be hydrolyzed back to fenofibric acid, which is responsible for its therapeutic effects.
  3. Potential Impurities Formation: During synthesis, various process-related impurities may form, necessitating rigorous quality control measures .
Mechanism of Action

Process and Data

Fenofibrate exerts its lipid-modulating effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to:

  • Increased fatty acid oxidation in the liver.
  • Decreased production of triglycerides by hepatic cells.
  • Enhanced clearance of triglyceride-rich lipoproteins from plasma.

These mechanisms result in reduced triglyceride levels and increased high-density lipoprotein cholesterol levels in the bloodstream .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like methanol and ethanol; poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 179.7 °C
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for formulating effective pharmaceutical products that ensure proper delivery and bioavailability of fenofibrate.

Applications

Scientific Uses

Fenofibrate is predominantly used in clinical settings for managing dyslipidemia, particularly in patients with hypertriglyceridemia or mixed dyslipidemia. Its ability to improve lipid profiles makes it valuable not only in cardiovascular disease prevention but also in managing conditions like metabolic syndrome.

In research settings, fenofibrate serves as a model compound for studying lipid metabolism and PPARα signaling pathways. Its derivatives are also explored for potential enhancements in solubility and bioavailability .

Molecular Pharmacology of Fenofibrate

PPAR-α Activation Mechanisms and Transcriptional Regulation

Fenofibrate, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, exerts its primary effects through ligand-dependent transcriptional regulation. Upon oral administration, fenofibrate is rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid. This metabolite binds to the ligand-binding domain of PPARα, a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates such as liver, heart, and vascular endothelium [2] [6]. Ligand binding triggers conformational changes in PPARα, facilitating heterodimerization with the retinoid X receptor (RXR). This PPARα-RXR complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, recruiting co-activator complexes that initiate transcription [1] [3].

Transcriptomic analyses using siRNA-mediated PPARα knockdown in human endothelial cells reveal both PPARα-dependent and -independent regulatory mechanisms. While lipid metabolism genes are predominantly regulated through PPARα-dependent trans-activation, fenofibrate also modulates inflammatory pathways via PPARα-independent trans-repression. Notably, growth differentiation factor 15 (GDF15) functions as a hub gene regulating PPARα-independent transcripts downstream of fenofibrate exposure, suggesting a broader transcriptional network beyond classical PPRE binding [1]. Dynamic Bayesian network modeling further identifies compensatory pathways activated when PPARα signaling is inhibited, explaining fenofibrate's efficacy even in contexts of partial PPARα resistance. Key PPARα-regulated genes include:

Table 1: Major Gene Targets Regulated by Fenofibrate via PPARα Activation

Gene SymbolProtein ProductFunctional ConsequenceBiological Effect
LPLLipoprotein lipaseEnhanced expression/activityIncreased triglyceride hydrolysis
APOA1Apolipoprotein A-IUpregulated expressionHDL particle formation & maturation
APOA2Apolipoprotein A-IIUpregulated expressionHDL stabilization
APOC3Apolipoprotein C-IIITranscriptional repressionReduced VLDL assembly & enhanced clearance
APOA5Apolipoprotein A-VUpregulated expressionLPL activation & triglyceride clearance
CPT1ACarnitine palmitoyltransferase 1AInductionEnhanced mitochondrial β-oxidation
ACOX1Acyl-CoA oxidase 1InductionIncreased peroxisomal β-oxidation

Modulation of Lipid Metabolism Pathways: Lipoprotein Lipase and Apolipoprotein Dynamics

Fenofibrate orchestrates a multifaceted modulation of lipoprotein metabolism through coordinated effects on apolipoprotein synthesis, lipoprotein lipase (LPL) activity, and hepatic VLDL dynamics. PPARα activation upregulates LPL gene expression while simultaneously repressing APOC3 (a potent LPL inhibitor) and inducing APOA5 (an LPL activator) [2] [7]. This tridirectional regulation synergistically enhances the lipolytic processing of triglyceride-rich lipoproteins (TRLs) in peripheral tissues. Kinetic studies using radiolabeled VLDL-like emulsions demonstrate fenofibrate accelerates VLDL-triglyceride clearance by 68%, concomitant with a 110% increase in post-heparin LPL activity [7].

Hepatic VLDL production exhibits paradoxical regulation under fenofibrate treatment. While reducing apolipoprotein B (apoB) secretion, fenofibrate increases VLDL-triglyceride production by 73% through enhanced lipidation of apoB particles [7]. This occurs via two primary mechanisms: (1) Increased incorporation of re-esterified plasma free fatty acids into nascent VLDL particles; and (2) Mobilization of hepatic triglyceride stores for VLDL assembly. The net effect is a shift in VLDL composition towards larger, triglyceride-enriched particles that serve as preferential substrates for LPL, ultimately leading to reduced plasma triglycerides and LDL-cholesterol despite the increased production rate [7] [10].

Fenofibrate significantly alters HDL metabolism by inducing APOA1 and APOA2 expression. This promotes HDL particle formation and maturation, facilitating reverse cholesterol transport. Additionally, PPARα activation induces hepatic scavenger receptor-B1 (SR-B1), enhancing HDL-cholesterol ester uptake for biliary excretion. These coordinated actions reduce atherogenic lipid fractions while elevating cardioprotective HDL [2] [6].

Non-Lipid Mechanisms: Anti-Inflammatory and Antioxidant Signaling Cascades

Beyond lipid regulation, fenofibrate exerts pleiotropic effects through PPARα-dependent and -independent modulation of inflammatory and oxidative stress pathways. In vascular cells, fenofibrate suppresses pro-inflammatory signaling by inhibiting nuclear factor kappa-B (NF-κB) and activator protein-1 (AP-1) translocation [3] [5]. This trans-repression reduces the expression of cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1), and adhesion molecules (VCAM-1, ICAM-1). Notably, in human aortic smooth muscle cells, fenofibrate inhibits IL-1β-induced COX-2 expression and prostacyclin production, attenuating vascular inflammation [3].

Fenofibrate ameliorates oxidative stress through multifaceted antioxidant mechanisms. In metabolic syndrome models with myocardial ischemia, fenofibrate treatment restores cardiac antioxidant defenses by:

  • Suppressing NADPH oxidase 4 (NOX4) and its regulatory subunit p47phox via downregulation of the angiotensin II/AT1 receptor axis [9]
  • Inducing mitochondrial and cytoplasmic superoxide dismutase (SOD1, SOD2)
  • Enhancing catalase expression and total antioxidant capacity (TAC) [9]This antioxidant activity reduces malondialdehyde (MDA) levels, a marker of lipid peroxidation, by over 40% in cardiac tissue.

Fenofibrate improves insulin signaling in cardiovascular tissues through AMP-activated protein kinase (AMPK)-dependent mechanisms. In endothelial cells under hyperglycemic conditions, fenofibrate activates the AMPK/eNOS/NO pathway, enhancing insulin sensitivity and glucose uptake [3] [5]. This effect involves restoration of the PI3K/Akt/Glut-4 signaling cascade, which is impaired in metabolic syndrome. The combined anti-inflammatory and antioxidant actions preserve endothelial function and reduce microvascular complications, particularly evident in diabetic retinopathy where fenofibrate inhibits VEGF-driven angiogenesis and vascular permeability [3] [8].

Table 2: Key Anti-Inflammatory and Antioxidant Effects of Fenofibrate

Mechanistic PathwayMolecular TargetsFunctional OutcomesValidating Evidence
NF-κB/AP-1 Suppression↓TNF-α, ↓IL-6, ↓MCP-1, ↓VCAM-1Reduced vascular inflammation & monocyte adhesionHuman aortic SMCs, endothelial cells [3] [5]
Ang II/AT1/NOX4 Axis↓AT1 expression, ↓NOX4, ↓p47phoxDecreased ROS production & oxidative damageMetS rat myocardium [9]
Antioxidant Defense↑SOD1/2, ↑catalase, ↑TACLowered MDA, reduced lipid peroxidationIschemic heart models [9]
AMPK/eNOS Activation↑p-AMPK, ↑p-eNOSSer1177Improved insulin signaling & NO bioavailabilityRetinal endothelial cells [3]
Wnt/β-catenin Inhibition↓VEGF, ↓VEGFR2Anti-angiogenic effects in retinopathyHuman umbilical vein ECs [3]

The mitochondrial actions of fenofibrate represent a significant PPARα-independent mechanism. Fenofibrate accumulates in mitochondrial membranes, directly inhibiting complex I of the electron transport chain. This acute compromise in oxidative phosphorylation activates AMPK, triggering a metabolic shift toward fatty acid β-oxidation while simultaneously inducing autophagy through mTOR inhibition. In glioblastoma cells, this dual metabolic perturbation depletes ATP and induces selective cancer cell cytotoxicity, highlighting tissue-specific non-lipid mechanisms [4].

Properties

CAS Number

54419-31-7

Product Name

Fenirofibrate

IUPAC Name

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid

Molecular Formula

C17H17ClO4

Molecular Weight

320.8 g/mol

InChI

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)

InChI Key

ASDCLYXOQCGHNT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Solubility

Soluble in DMSO

Synonyms

LF 2151
LF-2151

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.